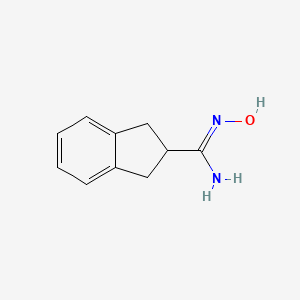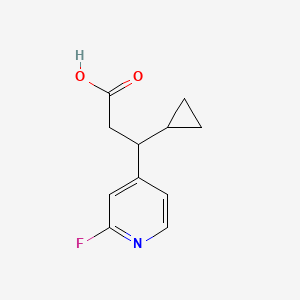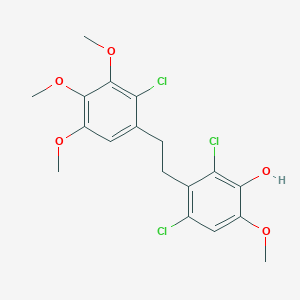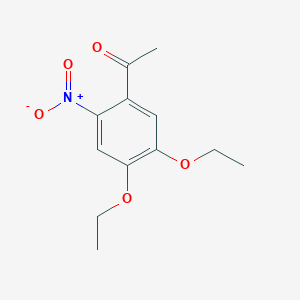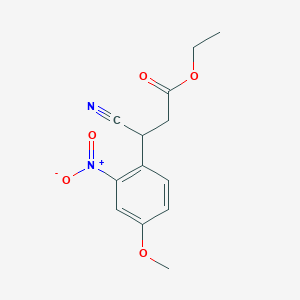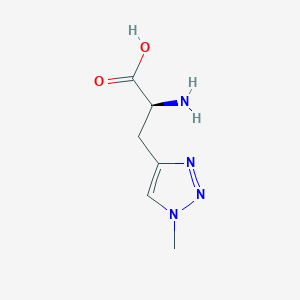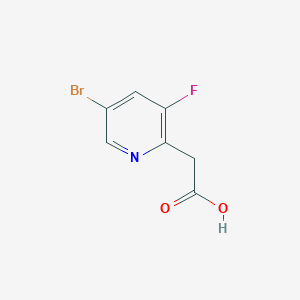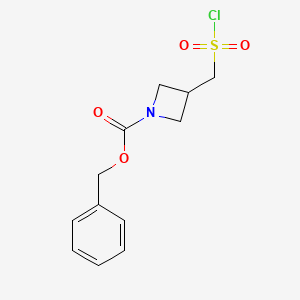
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 g/mol . This compound is part of the azetidine family, which is known for its unique four-membered ring structure containing nitrogen. The presence of the chlorosulfonyl group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate typically involves the reaction of benzyl 3-(acetylthio)azetidine-1-carboxylate with chlorine in the presence of dichloromethane (DCM) at low temperatures (0-10°C) . The reaction proceeds as follows:
- Dissolve benzyl 3-(acetylthio)azetidine-1-carboxylate in DCM.
- Bubble chlorine gas through the mixture at 0-10°C for 1 hour.
- Separate the organic phase and wash with water.
- Dry the organic phase and evaporate the solvent to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of chlorine gas and maintaining low temperatures to control the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form benzyl 3-(methyl)azetidine-1-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH)
Oxidizing Agents: Potassium permanganate (KMnO)
Major Products
Sulfonamides: Formed by substitution with amines
Sulfonate Esters: Formed by substitution with alcohols
Sulfonic Acids: Formed by oxidation
Wissenschaftliche Forschungsanwendungen
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to form various derivatives that can interact with biological targets, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Benzyl 3-iodoazetidine-1-carboxylate
- Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
Uniqueness
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it a valuable intermediate in organic synthesis, particularly for the development of sulfonamide and sulfonate ester derivatives .
Eigenschaften
Molekularformel |
C12H14ClNO4S |
|---|---|
Molekulargewicht |
303.76 g/mol |
IUPAC-Name |
benzyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)9-11-6-14(7-11)12(15)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI-Schlüssel |
FAULEFXNFPVGKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


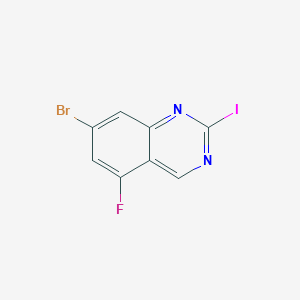
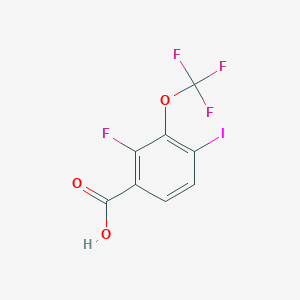
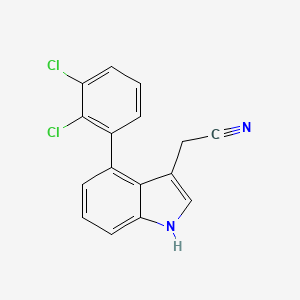
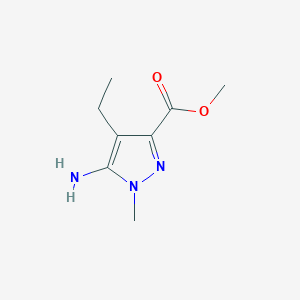
![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
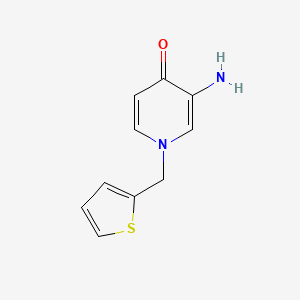
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
